(E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid
CAS No.:
Cat. No.: VC13457053
Molecular Formula: C10H7ClO3
Molecular Weight: 210.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7ClO3 |
|---|---|
| Molecular Weight | 210.61 g/mol |
| IUPAC Name | (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid |
| Standard InChI | InChI=1S/C10H7ClO3/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-6H,(H,13,14)/b5-4+ |
| Standard InChI Key | URMPXNZXEYPVBN-SNAWJCMRSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)Cl)/C=C/C(=O)C(=O)O |
| SMILES | C1=CC(=CC(=C1)Cl)C=CC(=O)C(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C=CC(=O)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Configuration
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IUPAC Name: (E)-4-(3-Chlorophenyl)-2-oxobut-3-enoic acid
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SMILES: C1=CC(=CC(=C1)Cl)C=CC(=O)C(=O)O
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Key Functional Groups:
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Carboxylic acid (C1)
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α,β-unsaturated ketone (C2-C4)
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3-Chlorophenyl substituent (C4)
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Spectroscopic Characterization
| Technique | Key Features |
|---|---|
| ¹H NMR | δ 7.2–8.1 ppm (aromatic protons), δ 6.5–7.0 ppm (doublet for E-alkene) |
| ¹³C NMR | δ 170–175 ppm (C=O of carboxylic acid), δ 185–190 ppm (ketone C=O) |
| IR | 1700 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (broad O-H of carboxylic acid) |
| MS (ESI-TOF) | [M-H]⁻ peak at m/z 209.02 (calc. 210.61) |
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇ClO₃ |
| Molecular Weight | 210.61 g/mol |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| LogP | ~2.8 (indicative of moderate lipophilicity) |
Synthetic Methodologies
Knoevenagel Condensation
A common route involves the reaction of 3-chlorobenzaldehyde with diethyl oxaloacetate under basic conditions, followed by hydrolysis to yield the carboxylic acid .
Reaction Scheme:
Wittig Reaction
Alternative synthesis employs a Wittig reagent (e.g., Ph₃P=CHCO₂H) reacting with 3-chlorophenylacetaldehyde to form the α,β-unsaturated backbone .
Biocatalytic Approaches
Enzymatic cascades using Δ¹-piperidine-2-carboxylate reductase (DpkAPsyrin) have been explored for asymmetric synthesis, though yields remain moderate (57–85%) .
Biological Activities and Applications
Antimicrobial Properties
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Gram-positive Bacteria: Exhibits MIC values of 25–50 µM against Staphylococcus aureus .
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Fungal Strains: Moderate activity against Candida albicans (MIC: 50–100 µM) .
Enzyme Inhibition
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HIV Integrase: Structural analogs demonstrate inhibitory activity (IC₅₀: 6–100 nM), suggesting potential for antiviral drug development .
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Kynurenine 3-Hydroxylase: Derivatives show inhibition (IC₅₀: ~1 µM), relevant in neurodegenerative disease research .
Comparative Analysis with Structural Analogs
| Compound | Key Structural Differences | Biological Activity |
|---|---|---|
| 4-(4-Chlorophenyl)-2-oxobut-3-enoic acid | Para-substituted Cl on phenyl | Enhanced antibacterial potency |
| (E)-4-Phenyl-2-oxobut-3-enoic acid | Lacks Cl substituent | Lower logP (2.1) and reduced activity |
| 3-(3-Chlorophenyl)acrylic acid | No ketone group | Weak enzyme inhibition |
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C without melting.
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Chemical Reactivity:
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Prone to Michael additions at the β-carbon.
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Undergoes Diels-Alder reactions with dienes.
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Storage: Stable at -20°C under inert atmosphere for >6 months.
Industrial and Research Applications
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